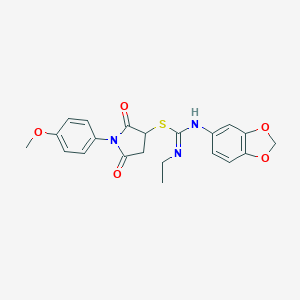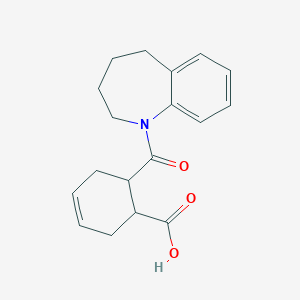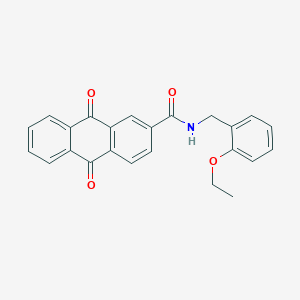
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate, also known as MDMP, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDMP belongs to the class of thiosemicarbazone derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been shown to modulate the expression of various cytokines and chemokines, which are involved in immune regulation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have demonstrated that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes, Alzheimer's disease, and liver damage. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to enhance the immune response in animal models of cancer.
实验室实验的优点和局限性
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high purity and yield. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been found to have low toxicity in animal studies, suggesting its safety for use in lab experiments. However, there are also some limitations to the use of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate in lab experiments. Its mechanism of action is not fully understood, which could limit its potential applications. Additionally, more studies are needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate.
未来方向
There are several future directions for the research on 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate. One potential direction is to investigate its potential as an anticancer agent. Studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a neuroprotective agent. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate in various disease models.
合成方法
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can be synthesized through a multistep process that involves the reaction of 2,5-dioxopyrrolidin-3-yl-N'-arylthiocarbohydrazide with 1,3-benzodioxole-5-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to obtain 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate. The purity and yield of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has potent antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to modulate the immune system and enhance the activity of immune cells such as T cells and natural killer cells.
属性
产品名称 |
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate |
|---|---|
分子式 |
C21H21N3O5S |
分子量 |
427.5 g/mol |
IUPAC 名称 |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N//'-ethylcarbamimidothioate |
InChI |
InChI=1S/C21H21N3O5S/c1-3-22-21(23-13-4-9-16-17(10-13)29-12-28-16)30-18-11-19(25)24(20(18)26)14-5-7-15(27-2)8-6-14/h4-10,18H,3,11-12H2,1-2H3,(H,22,23) |
InChI 键 |
KCABGURKQYBMHO-UHFFFAOYSA-N |
SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
规范 SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)
![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)
![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2(1H)-quinolinone](/img/structure/B269614.png)
![4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2(1H)-quinolinone](/img/structure/B269615.png)

![2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline](/img/structure/B269619.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B269622.png)
![6-[(6-bromo-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B269623.png)